

Comparative spectroscopic analysis of 4-(Aminomethyl)benzonitrile and its analogs

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Compound of Interest

Compound Name: 4-(Aminomethyl)benzonitrile

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A Comparative Spectroscopic Guide to 4-(Aminomethyl)benzonitrile and Its Analogs

This guide presents a detailed comparative analysis of the spectroscopic properties of **4-(Aminomethyl)benzonitrile** and its structural analogs: 4-aminobenzonitrile, 4-cyanobenzaldehyde, and 4-methylbenzonitrile. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for compound identification, characterization, and quality control. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Data Presentation

The following tables provide a comparative summary of the available spectroscopic data for **4-(Aminomethyl)benzonitrile** and its selected analogs.

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Compound	Chemical Shift (δ) ppm
4-(Aminomethyl)benzonitrile	~ 7.5 (d, 2H), ~ 7.3 (d, 2H), ~ 3.9 (s, 2H), ~ 1.6 (br s, 2H)
4-Aminobenzonitrile	7.37 (d, J=6.8 Hz, 2H), 6.64 (d, J=6.8 Hz, 2H), 4.32 (s, br, 2H)[1]
4-Cyanobenzaldehyde	10.1 (s, 1H), 7.9 (d, 2H), 7.8 (d, 2H)
4-Methylbenzonitrile	7.52 (d, J=8.0 Hz, 2H), 7.27 (d, J=8.0 Hz, 2H), 2.42 (s, 3H)[2]

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Compound	Chemical Shift (δ) ppm
4-(Aminomethyl)benzonitrile	~ 147 , ~ 132 , ~ 128 , ~ 119 , ~ 110 , ~ 45
4-Aminobenzonitrile	150.8, 133.7, 120.4, 114.4, 99.5[1]
4-Cyanobenzaldehyde	~ 191 , ~ 138 , ~ 133 , ~ 130 , ~ 118 , ~ 117
4-Methylbenzonitrile	143.6, 131.9, 129.7, 119.0, 109.1, 21.7[2]

Table 3: IR Spectroscopic Data (cm^{-1})

Compound	Key Peaks (cm^{-1})
4-(Aminomethyl)benzonitrile	~ 3370 (N-H stretch), ~ 3030 (Ar C-H stretch), ~ 2920 (Aliphatic C-H stretch), ~ 2230 ($\text{C}\equiv\text{N}$ stretch)
4-Aminobenzonitrile	$\sim 3400\text{-}3200$ (N-H stretch), ~ 2220 ($\text{C}\equiv\text{N}$ stretch), ~ 1600 ($\text{C}=\text{C}$ stretch)
4-Cyanobenzaldehyde	~ 2850 , ~ 2750 (Aldehyde C-H stretch), ~ 2230 ($\text{C}\equiv\text{N}$ stretch), ~ 1705 ($\text{C}=\text{O}$ stretch)
4-Methylbenzonitrile	~ 3030 (Ar C-H stretch), ~ 2950 (Aliphatic C-H stretch), ~ 2230 ($\text{C}\equiv\text{N}$ stretch)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (m/z) and Key Fragments
4-(Aminomethyl)benzonitrile	132 [M] ⁺ , 117, 104
4-Aminobenzonitrile	118 [M] ⁺ , 91, 64
4-Cyanobenzaldehyde	131 [M] ⁺ , 130, 103, 76
4-Methylbenzonitrile	117 [M] ⁺ , 116, 90, 63

Table 5: UV-Visible Spectroscopic Data

Compound	λ_{max} (nm)
4-(Aminomethyl)benzonitrile	~235, ~275
4-Aminobenzonitrile	~279
4-Cyanobenzaldehyde	~245, ~285, ~295
4-Methylbenzonitrile	~238, ~275

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). For ¹³C NMR, chemical shifts are referenced to the solvent peak.[3]

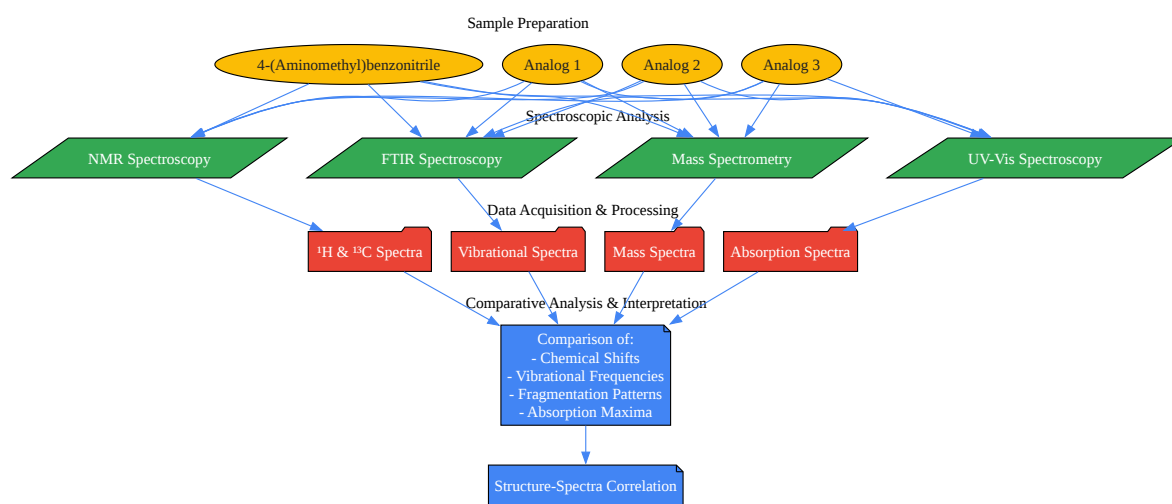
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are often obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly onto the ATR crystal. The spectrum is recorded over a specific range, typically

4000-400 cm^{-1} , with a resolution of 4 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS): For volatile and thermally stable compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph to separate the components, which are then introduced into the mass spectrometer. Electron Ionization (EI) is a frequently used method to generate ions, which are then separated based on their mass-to-charge ratio (m/z).

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or cyclohexane, and placed in a quartz cuvette. The absorbance is measured over a wavelength range of approximately 200-400 nm.

Mandatory Visualization



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Caption: Workflow for comparative spectroscopic analysis.

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